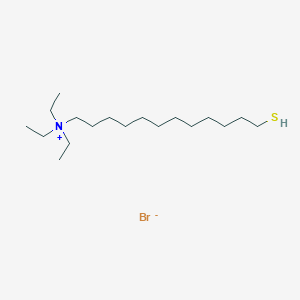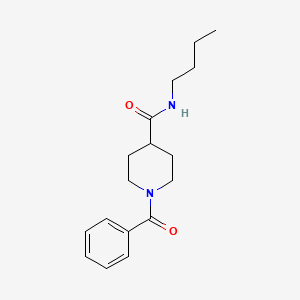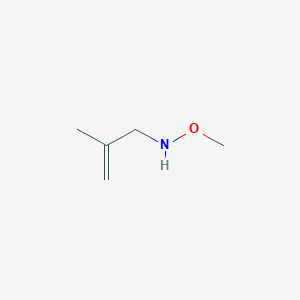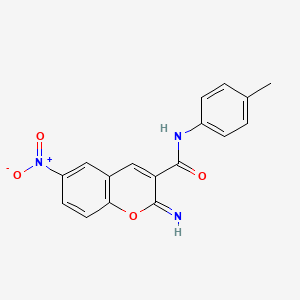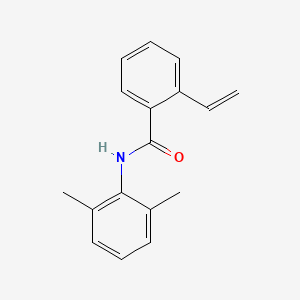
N-(2,6-Dimethylphenyl)-2-vinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2-vinylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzamide group attached to a vinyl group and a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-2-vinylbenzamide typically involves the reaction of 2,6-dimethylaniline with a suitable acylating agent, such as vinylbenzoyl chloride, under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,6-dimethylaniline and the acyl chloride group of vinylbenzoyl chloride. The reaction is usually carried out in an organic solvent, such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,6-Dimethylphenyl)-2-vinylbenzamide can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-2-vinylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-2-vinylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: An amide-type local anesthetic with a similar 2,6-dimethylphenyl group.
Benzocaine: An ester-type local anesthetic with a similar aromatic structure.
Procaine: An ester-type local anesthetic with a similar aromatic structure.
Uniqueness
N-(2,6-Dimethylphenyl)-2-vinylbenzamide is unique due to the presence of both a vinyl group and a 2,6-dimethylphenyl group, which can impart distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets and can lead to different reactivity and applications.
Propiedades
Número CAS |
531548-94-4 |
|---|---|
Fórmula molecular |
C17H17NO |
Peso molecular |
251.32 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-ethenylbenzamide |
InChI |
InChI=1S/C17H17NO/c1-4-14-10-5-6-11-15(14)17(19)18-16-12(2)8-7-9-13(16)3/h4-11H,1H2,2-3H3,(H,18,19) |
Clave InChI |
AWFYOTNBMLLPFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


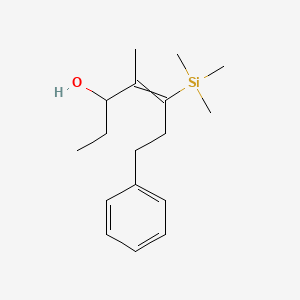

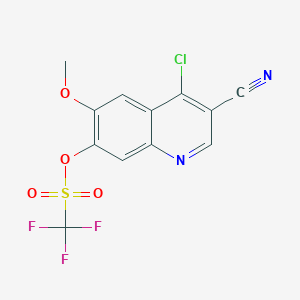
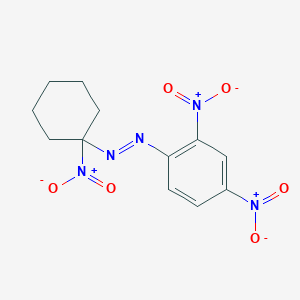
![Ethyl 3-[2-(3-oxopropyl)phenyl]prop-2-enoate](/img/structure/B14234250.png)
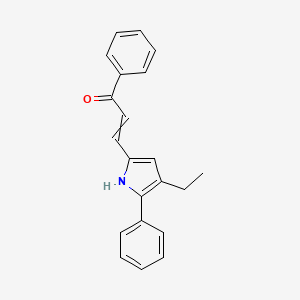
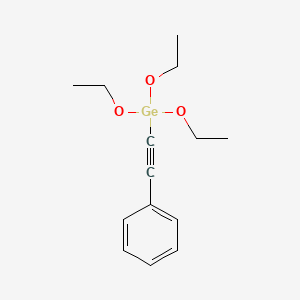
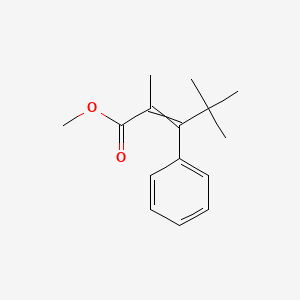
![Piperidine, 1,1'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14234291.png)
